molecular formula C8H17NO B13988199 2-(Diethylamino)but-3-en-1-ol CAS No. 5437-87-6

2-(Diethylamino)but-3-en-1-ol

Cat. No.: B13988199
CAS No.: 5437-87-6
M. Wt: 143.23 g/mol
InChI Key: GXMNWHAMSJWVHZ-UHFFFAOYSA-N
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Description

2-(Diethylamino)but-3-en-1-ol is an organic compound with the molecular formula C8H17NO It is a tertiary amine and an alcohol, characterized by the presence of a diethylamino group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)but-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of diethylamine with but-3-en-1-ol under controlled conditions. The reaction typically requires a catalyst, such as copper iodide, and is carried out in a solvent like tetrahydrofuran. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The product is then purified through distillation or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)but-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(Diethylamino)but-3-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)but-3-en-1-ol involves its interaction with specific molecular targets. As a tertiary amine, it can act as a Bronsted base, accepting protons from acidic environments. This property allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. The alcohol group can also form hydrogen bonds, influencing the compound’s interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)but-3-en-1-ol is unique due to its specific combination of a diethylamino group and a butenol backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

5437-87-6

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(diethylamino)but-3-en-1-ol

InChI

InChI=1S/C8H17NO/c1-4-8(7-10)9(5-2)6-3/h4,8,10H,1,5-7H2,2-3H3

InChI Key

GXMNWHAMSJWVHZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CO)C=C

Origin of Product

United States

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